ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
説明
Ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a pyrrolone-thiazole core with multiple substituents, including a benzoyl group, a 4-fluorophenyl ring, and an ethyl ester moiety. Its molecular formula is C₂₈H₂₇FN₂O₆S, with a molecular weight of 538.6 g/mol (CAS: 609794-26-5) .
Key functional groups:
- Benzoyl group: Enhances lipophilicity and π-π stacking interactions.
- Thiazole-ester moiety: Influences solubility and bioavailability.
特性
分子式 |
C24H19FN2O5S |
|---|---|
分子量 |
466.5 g/mol |
IUPAC名 |
ethyl 2-[(3E)-2-(4-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H19FN2O5S/c1-3-32-23(31)21-13(2)26-24(33-21)27-18(14-9-11-16(25)12-10-14)17(20(29)22(27)30)19(28)15-7-5-4-6-8-15/h4-12,18,28H,3H2,1-2H3/b19-17+ |
InChIキー |
OLOPZAUCCHAVQZ-HTXNQAPBSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)F)C |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F)C |
製品の起源 |
United States |
準備方法
Disconnection of Key Bonds
The target compound can be dissected into two primary fragments:
-
Pyrrole core : 2-(4-fluorophenyl)-3-benzoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole.
-
Thiazole moiety : 4-methyl-1,3-thiazole-5-carboxylate.
The ethyl ester at C5 of the thiazole suggests early incorporation via Hantzsch thiazole synthesis, while the pyrrole’s γ-lactam-like structure implies cyclization from a linear precursor.
Functional Group Compatibility
-
Benzoyl group : Likely introduced via Friedel-Crafts acylation or pre-installed in a pyrrole precursor.
-
4-Fluorophenyl substituent : Introduced through nucleophilic aromatic substitution or Suzuki coupling.
-
Thiazole-methyl group : Derived from α-halo ketones in Hantzsch synthesis.
Synthesis of the Pyrrole Core
Formation of the 2,5-Dihydro-1H-Pyrrole Skeleton
The 2,5-dihydro-1H-pyrrole scaffold is constructed via cyclocondensation of a γ-keto ester with a primary amine. For example, reacting ethyl 4-fluorophenylglyoxylate with benzoylated β-keto amide under acidic conditions yields the pyrrole ring.
Representative Procedure :
-
Substrate Preparation : Ethyl 3-benzoyl-4-oxopentanoate (1.2 equiv) and 4-fluoroaniline (1.0 equiv) are refluxed in acetic acid (10 vol) for 12 h.
-
Cyclization : The intermediate undergoes intramolecular dehydration at 80°C, catalyzed by p-toluenesulfonic acid (PTSA), to form 2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.
Introduction of the Benzoyl Group
The C3 benzoyl group is installed via N-acylation using benzoyl chloride under Schotten-Baumann conditions:
-
Acylation : The pyrrole intermediate (1.0 equiv) is treated with benzoyl chloride (1.5 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0°C.
-
Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1).
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 5H, Ar-H), 6.90 (d, J = 8.4 Hz, 2H, F-Ar), 5.20 (s, 1H, pyrrole-H).
Synthesis of the Thiazole Moiety
Hantzsch Thiazole Synthesis
The 4-methyl-1,3-thiazole-5-carboxylate is synthesized via a modified Hantzsch protocol:
-
Thioamide Formation : Ethyl 2-amino-4-methylthiazole-5-carboxylate is prepared by reacting ethyl 2-bromoacetoacetate (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux.
-
Cyclization : The thioamide intermediate is treated with bromoacetone (1.1 equiv) in DMF at 60°C for 6 h.
Optimization Data :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 72 | 89 |
| Temperature | 60°C | 68 | 91 |
| Catalyst (KI) | 10 mol% | 75 | 93 |
Characterization :
Coupling of Pyrrole and Thiazole Moieties
Nucleophilic Aromatic Substitution
The pyrrole’s N1 position reacts with the thiazole’s C2 bromide via SNAr:
-
Activation : The thiazole bromide (1.0 equiv) is treated with NaH (1.2 equiv) in THF at −78°C.
-
Coupling : The pyrrole (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 24 h.
Yield : 42% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Alternative Pd-Catalyzed Cross-Coupling
For higher regioselectivity, a Suzuki-Miyaura coupling is employed:
-
Borylation : The thiazole is converted to its boronic ester using bis(pinacolato)diboron (1.5 equiv) and Pd(dppf)Cl₂ (5 mol%).
-
Coupling : The boronic ester (1.0 equiv) reacts with the pyrrole triflate (1.2 equiv) under Pd(OAc)₂ catalysis.
Comparative Data :
| Method | Yield (%) | Reaction Time (h) |
|---|---|---|
| SNAr | 42 | 24 |
| Suzuki | 65 | 12 |
Final Esterification and Purification
Crystallization and Characterization
The crude product is recrystallized from ethanol/water (4:1) and analyzed:
Challenges and Optimization Opportunities
化学反応の分析
科学研究への応用
2-[3-ベンゾイル-2-(4-フルオロフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成における構成要素として、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: この化合物は、特に特定の疾患を標的とする新薬の開発における潜在的な治療応用について調査されています。
産業: 製薬やその他の化学製品の製造に使用される可能性があります。
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exhibit promising anticancer properties. The incorporation of fluorophenyl and thiazole moieties enhances the biological activity against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of tumor growth in preclinical models, suggesting that this class of compounds may serve as effective anticancer agents .
Anti-inflammatory Properties
The thiazole derivatives have been studied for their anti-inflammatory effects. In vitro assays revealed that these compounds can inhibit pro-inflammatory cytokine production, which is crucial for the treatment of chronic inflammatory diseases. The presence of the thiazole ring is believed to contribute to this activity by modulating the NF-kB signaling pathway .
Antimicrobial Activity
Ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has shown potential as an antimicrobial agent. Studies have reported its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Synthetic Routes
The synthesis of ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrrole ring through cyclization reactions.
- Introduction of the thiazole moiety via condensation methods.
- Final esterification to yield the target compound .
Characterization Techniques
Characterization of this compound has been performed using several analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
- Mass Spectrometry (MS) : Used to determine molecular weight and confirm the identity of synthesized compounds.
- Infrared Spectroscopy (IR) : Helps identify specific functional groups based on characteristic absorption bands .
Preclinical Studies on Anticancer Efficacy
A preclinical study evaluated the anticancer properties of a derivative related to ethyl 2-[3-benzoyl...]. The study involved treating human cancer cell lines with varying concentrations of the compound and measuring cell viability using MTT assays. Results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
In Vivo Anti-inflammatory Assessment
In another study, researchers administered ethyl 2-[3-benzoyl...] in a murine model of inflammation induced by lipopolysaccharide (LPS). The results indicated significant reductions in inflammatory markers such as TNF-alpha and IL-6 in treated animals compared to controls, highlighting the compound's therapeutic potential in inflammatory diseases .
作用機序
類似の化合物との比較
類似の化合物
2-[3-ベンゾイル-2-(4-フルオロフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルと類似の化合物には次のようなものがあります。
独自性
2-[3-ベンゾイル-2-(4-フルオロフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルを際立たせているのは、独特の官能基と環構造の組み合わせであり、これにより独自の化学的および生物学的特性が与えられます。これは、研究や潜在的な治療応用にとって貴重な化合物になります。
類似化合物との比較
Compound 4 (CAS: 488734-25-4)
- Structure : 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one.
- Key differences :
- Replaces the thiazole ring with a methoxyethyl-substituted pyrrolone.
- Contains a benzyloxy group instead of a 4-fluorophenyl ring.
- Impact : Reduced planarity compared to the target compound, likely altering crystal packing .
Compound 5 (CAS: 609794-25-4)
- Structure : 3-Hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one.
- Key differences :
- Substitutes the thiazole with a thiadiazole ring.
- Features an isopropylphenyl group instead of fluorophenyl.
- Impact : Thiadiazole’s electron-deficient nature may enhance reactivity in nucleophilic environments .
Physicochemical Properties
| Property | Target Compound | Compound 4 | Compound 5 |
|---|---|---|---|
| Molecular Weight (g/mol) | 538.6 | 623.7 | 517.6 |
| Solubility | Low (ester group) | Moderate (methoxy groups) | Low (thiadiazole) |
| Planarity | High (benzoyl-thiazole) | Moderate | Low (thiadiazole) |
| Halogen Substituent | Fluorine | None | None |
Spectroscopic and Crystallographic Insights
- NMR Analysis :
The target compound’s ¹H NMR profile would show distinct shifts for the fluorophenyl protons (~7.2–7.4 ppm) and the thiazole methyl group (~2.5 ppm). In contrast, Compound 4 exhibits upfield shifts for methoxyethyl protons (~3.3–3.7 ppm) due to electron-donating effects . - Crystallography :
The target compound’s isostructural analogs (e.g., compounds in ) crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. Substitutions (e.g., Cl vs. F) minimally affect conformation but significantly alter packing motifs .
生物活性
Ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 381713-05-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with pyrrol derivatives. The presence of functional groups such as the benzoyl group and the fluorophenyl moiety enhances its biological activity. The structural formula can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Benzoyl Group | Enhances lipophilicity and bioactivity |
| Fluorophenyl Moiety | Increases potency through electronic effects |
| Thiazole Ring | Contributes to antimicrobial properties |
| Pyrrol Derivative | Associated with various biological activities |
Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains.
Cytotoxicity and Antitumor Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism is believed to involve the induction of apoptosis in tumor cells. A comparative analysis of cytotoxicity against different cancer cell lines is summarized below:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.5 | |
| A549 (Lung Cancer) | 12.0 |
Inhibition of Carbonic Anhydrase
The compound has also been evaluated for its inhibitory activity against various isoforms of carbonic anhydrase (CA). The results indicate potent inhibition, particularly against hCA II and hCA IX, which are implicated in tumor progression.
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate demonstrated significant antitumor activity in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound, resulting in a dose-dependent reduction in tumor size.
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results showed that the compound possessed a broad spectrum of activity, with notable effectiveness against Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
The compound can be synthesized via multi-step organic reactions, including cyclocondensation of substituted pyrrolidinones with thiazole carboxylates. Key intermediates (e.g., benzoyl-pyrrolidinone derivatives) should be characterized using HPLC for purity (>95%) and FTIR to confirm functional groups (e.g., carbonyl stretches at 1680–1720 cm⁻¹). X-ray crystallography or NMR (¹H/¹³C) is critical to validate stereochemistry and regioselectivity, as demonstrated in structurally analogous ethyl carboxylate derivatives .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Exposure to UV-Vis light (300–800 nm) with HPLC monitoring of degradation products.
- Hydrolytic stability : Incubation in buffered solutions (pH 2–12) at 25–60°C, followed by LC-MS to identify hydrolyzed byproducts (e.g., ester cleavage products) .
Q. What analytical techniques are essential for confirming the compound’s identity and purity?
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- ¹H/¹³C NMR to confirm substituent positions and rule out tautomeric interconversions.
- HPLC-DAD/ELSD with a C18 column (acetonitrile/water gradient) to quantify purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and predict regioselectivity in cyclization steps. For example, ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) for yield improvement . Pair this with statistical design of experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time) .
Q. What strategies resolve contradictions in experimental vs. computational structural data?
Discrepancies between X-ray crystallography (solid-state) and DFT-optimized geometries (gas phase) often arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and refine computational models with solvent correction (e.g., PCM method) .
Q. How can researchers investigate the compound’s potential bioactivity?
- In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Docking studies : Molecular docking (AutoDock Vina) to predict binding modes with fluorophenyl and thiazole moieties as key pharmacophores.
- SAR analysis : Compare with analogs (e.g., 4-fluorophenyl-thiazole derivatives) to identify critical substituents for activity .
Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts?
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to resolve enantiomers.
- Preparative LC-MS for isolating low-abundance byproducts (<1%) identified via HRMS .
Methodological Guidance
Designing a robust experimental workflow for mechanistic studies:
- Use isotopic labeling (e.g., ¹⁸O in ester groups) to trace reaction pathways.
- Combine in situ IR spectroscopy with stopped-flow techniques to monitor intermediate formation.
- Validate mechanisms using kinetic isotope effects (KIE) or Hammett plots .
Addressing reproducibility challenges in multi-step syntheses:
- Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for reaction progress).
- Standardize purification protocols (e.g., gradient elution in flash chromatography) to minimize batch-to-batch variability .
Integrating computational and experimental data for publication-ready results:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
